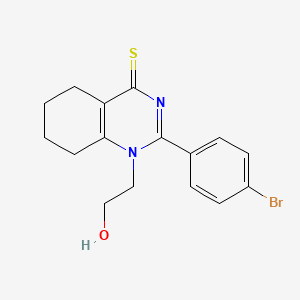

2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

This compound belongs to the tetrahydroquinazoline-thione class, characterized by a bicyclic scaffold with a sulfur atom at position 4 and a brominated phenyl substituent at position 2.

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2OS/c17-12-7-5-11(6-8-12)15-18-16(21)13-3-1-2-4-14(13)19(15)9-10-20/h5-8,20H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBDQADLFOINDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2CCO)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with amines.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through an alkylation reaction using ethylene oxide or similar reagents.

Formation of the Thione Group: The thione group can be introduced by treating the intermediate compound with sulfurizing agents such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The thione group can be reduced to a thiol group.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a thiol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s uniqueness lies in its 4-bromophenyl , 2-hydroxyethyl , and tetrahydroquinazoline-thione framework. Below is a detailed comparison with analogs from the evidence:

*Calculated based on formula C₁₇H₁₉BrN₂OS.

†Predicted using fragment-based methods (hydroxyethyl reduces logP vs. alkyl/aryl).

‡Estimated from structural analogs.

Physicochemical Properties

Biological Activity

The compound 2-(4-bromophenyl)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis methods, biological assays, and case studies.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 316.24 g/mol. The structure features a bromophenyl group and a hydroxyethyl substituent, which may influence its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

- Formation of the quinazoline core : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of substituents : The bromophenyl and hydroxyethyl groups are introduced through electrophilic substitution reactions or nucleophilic additions.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study by Ahsan et al. (2013) demonstrated that similar compounds showed potent activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The presence of the thione group in the structure is believed to enhance lipophilicity, facilitating better membrane penetration and increased bioactivity.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Bacillus cereus | Effective |

| Escherichia coli | Moderate |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation in vitro. A study conducted on similar compounds indicated that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT116 | 3.5 |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of various quinazoline derivatives against a panel of bacteria and fungi. The compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a lead compound for drug development . -

Anticancer Mechanisms :

In vitro studies have shown that the compound can inhibit tumor growth by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation . This mechanism highlights its dual role as both an antimicrobial and anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.